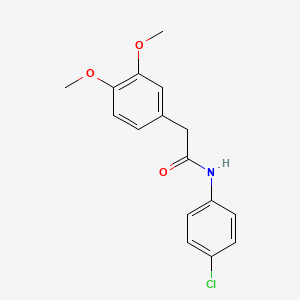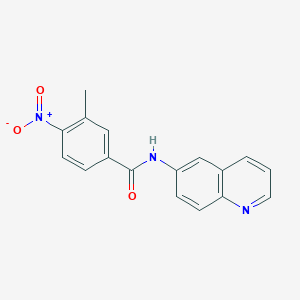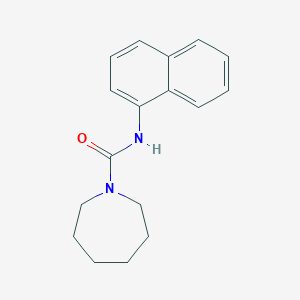
N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)acetamide, commonly known as CPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological applications. CPCA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in various chemical reactions.
Mecanismo De Acción
The exact mechanism of action of CPCA is not well understood. However, it is believed to act by modulating the activity of various neurotransmitters and ion channels in the nervous system. CPCA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, CPCA has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
CPCA has been shown to possess significant anti-inflammatory and analgesic properties. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, CPCA has been shown to reduce the expression of COX-2, an enzyme that plays a key role in the inflammatory response. CPCA has also been shown to possess significant anticonvulsant properties and has been shown to reduce the frequency and severity of seizures in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPCA is a relatively stable compound that can be easily synthesized in a laboratory setting. It is also soluble in organic solvents, making it easy to work with in various chemical reactions. However, CPCA is a relatively new compound, and its pharmacological properties are not well understood. Additionally, the potential side effects of CPCA are not well studied, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several potential future directions for the study of CPCA. Further research is needed to determine the exact mechanism of action of CPCA and its potential pharmacological applications. Additionally, the potential side effects of CPCA need to be studied in more detail. Further research is also needed to determine the optimal dosage and administration route for CPCA. Finally, the potential use of CPCA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease needs to be studied in more detail.
Métodos De Síntesis
The synthesis of CPCA involves the reaction of 4-chloroacetophenone with 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield CPCA. The synthesis of CPCA is a relatively simple process and can be carried out in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
CPCA has been extensively studied for its potential pharmacological applications. It has been shown to possess significant anti-inflammatory, analgesic, and anticonvulsant properties. CPCA has also been studied for its potential use in the treatment of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, CPCA has been shown to possess significant antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-20-14-8-3-11(9-15(14)21-2)10-16(19)18-13-6-4-12(17)5-7-13/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMKITBHKKVZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5732866.png)

![ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5732907.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5732915.png)


![2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5732919.png)
![N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5732926.png)
![3,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5732931.png)
![2-(methylthio)-4-(4-morpholinyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B5732938.png)

![4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoic acid](/img/structure/B5732956.png)
![N'-benzylidene-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5732959.png)
